molecular formula C24H22F2N2O2 B12288582 4-Dehydroxy-4-aminoEzetimibe

4-Dehydroxy-4-aminoEzetimibe

Cat. No.: B12288582
M. Wt: 408.4 g/mol
InChI Key: NBKCYAYZFIZTRF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Dehydroxy-4-aminoEzetimibe involves multiple steps, starting from EzetimibeThis process typically involves the use of reagents such as hydrogen peroxide and an acid catalyst in a suitable solvent like acetonitrile .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves optimizing reaction conditions to maximize yield and purity while minimizing byproducts. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

4-Dehydroxy-4-aminoEzetimibe undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it back to its precursor forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of amino-substituted derivatives.

Scientific Research Applications

4-Dehydroxy-4-aminoEzetimibe has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Ezetimibe: The parent compound, used as a cholesterol absorption inhibitor.

    4-Hydroxy Ezetimibe: A hydroxylated derivative with similar properties.

    4-Amino Ezetimibe: An amino-substituted derivative with potential therapeutic applications.

Uniqueness

4-Dehydroxy-4-aminoEzetimibe is unique due to the absence of the hydroxyl group at the 4th position and the presence of an amino group. This structural difference imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C24H22F2N2O2

Molecular Weight

408.4 g/mol

IUPAC Name

4-(4-aminophenyl)-1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-hydroxypropyl]azetidin-2-one

InChI

InChI=1S/C24H22F2N2O2/c25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-9-19(27)10-4-16)28(24(21)30)20-11-7-18(26)8-12-20/h1-12,21-23,29H,13-14,27H2

InChI Key

NBKCYAYZFIZTRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)N

Origin of Product

United States

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